N-(2,6-dichlorophenyl)-3-fluorobenzamide
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Overview
Description
N-(2,6-dichlorophenyl)-3-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, which is further connected to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-3-fluorobenzamide typically involves the reaction of 2,6-dichloroaniline with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Reduction: Formation of N-(2,6-dichlorophenyl)-3-fluoroaniline.
Oxidation: Formation of 3-fluorobenzoic acid derivatives.
Scientific Research Applications
N-(2,6-dichlorophenyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-2-chlorobenzamide
- N-(2,6-dichlorophenyl)-4-fluorobenzamide
- N-(2,6-dichlorophenyl)-3-chlorobenzamide
Uniqueness
N-(2,6-dichlorophenyl)-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H8Cl2FNO |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H8Cl2FNO/c14-10-5-2-6-11(15)12(10)17-13(18)8-3-1-4-9(16)7-8/h1-7H,(H,17,18) |
InChI Key |
IHNHDAIMPFRRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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